molecular formula C6H6N2O4 B12834629 Methyl 3-nitro-1H-pyrrole-2-carboxylate

Methyl 3-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B12834629
M. Wt: 170.12 g/mol
InChI Key: JMQUTADNZQOKPI-UHFFFAOYSA-N
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Description

Methyl 3-nitro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C₆H₆N₂O₄ It belongs to the class of nitro compounds and is characterized by a nitro group (-NO₂) attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of Methyl Pyrrole-2-carboxylate

      Starting Material: Methyl pyrrole-2-carboxylate.

      Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

      Conditions: The nitration reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration. The mixture is stirred and cooled to maintain a temperature around 0-5°C.

      Procedure: Methyl pyrrole-2-carboxylate is dissolved in a suitable solvent, such as dichloromethane. A mixture of nitric acid and sulfuric acid is slowly added to the solution while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for a specified time, then quenched with water and extracted with an organic solvent.

  • Industrial Production Methods

    • Industrial production of Methyl 3-nitro-1H-pyrrole-2-carboxylate follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Reduction

      Reagents: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.

      Conditions: Reduction reactions are typically carried out under mild conditions to selectively reduce the nitro group to an amino group without affecting other functional groups.

      Products: The major product is Methyl 3-amino-1H-pyrrole-2-carboxylate.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Substitution reactions often require a base to deprotonate the nucleophile and facilitate the attack on the electrophilic nitro group.

      Products: Substitution of the nitro group can lead to various derivatives depending on the nucleophile used.

  • Oxidation

      Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Oxidation reactions are typically carried out under controlled conditions to prevent over-oxidation.

      Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Methyl 3-nitro-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate how modifications to the nitro group or the pyrrole ring affect biological activity.

Medicine

    Drug Development: Derivatives of this compound are explored for their potential as pharmaceutical agents. The nitro group can be reduced to an amino group, which is a common motif in many drugs.

Industry

    Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which Methyl 3-nitro-1H-pyrrole-2-carboxylate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitro-1H-indole-2-carboxylate

    • Similar structure but with an indole ring instead of a pyrrole ring.
    • Used in similar applications but may have different reactivity and biological activity.
  • Methyl 3-nitro-1H-pyrrole-2-acetate

    • Similar structure but with an acetate group instead of a carboxylate group.
    • May have different solubility and reactivity properties.

Uniqueness

Methyl 3-nitro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its nitro group and carboxylate ester make it a versatile intermediate in organic synthesis, while its pyrrole ring provides a stable and reactive scaffold for further derivatization.

Biological Activity

Methyl 3-nitro-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a pyrrole ring with a nitro group at the 3-position and a carboxylate ester at the 2-position. Its molecular formula is C7H6N2O3C_7H_6N_2O_3, and it has a molecular weight of approximately 170.13 g/mol.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with nitro groups exhibit enhanced activity against various bacterial strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial< 10 µg/mL
Control (e.g., standard antibiotics)VariesVaries

Studies have demonstrated that the presence of the nitro group is crucial for antibacterial efficacy, as it may enhance membrane permeability or interfere with essential cellular processes in bacteria .

Antitumor Activity

This compound has been evaluated for its antitumor properties. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer).

Cell LineIC50 (µM)
A-5495.4
MDA-MB-4686.8

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell growth and survival, although further research is needed to elucidate its exact mode of action .

Anti-inflammatory Effects

Preliminary studies have indicated that this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models.

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against several Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with an MIC lower than many conventional antibiotics used in clinical settings .

Antitumor Screening

A detailed screening of various pyrrole derivatives, including this compound, revealed promising results in inhibiting tumor cell growth. The compound was identified as a lead candidate for further development due to its favorable cytotoxic profile and low off-target effects .

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

methyl 3-nitro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H6N2O4/c1-12-6(9)5-4(8(10)11)2-3-7-5/h2-3,7H,1H3

InChI Key

JMQUTADNZQOKPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)[N+](=O)[O-]

Origin of Product

United States

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